Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. This compound features a cycloheptyl ester group at position 5, a 2,5-dimethoxyphenyl substituent at position 4, and methyl groups at positions 1 and 6 of the tetrahydropyrimidine core. Its molecular formula is C₁₆H₂₀N₂O₅, with a molecular weight of 320.34 g/mol .
Properties
IUPAC Name |
cycloheptyl 6-(2,5-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14-19(21(25)29-15-9-7-5-6-8-10-15)20(23-22(26)24(14)2)17-13-16(27-3)11-12-18(17)28-4/h11-13,15,20H,5-10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOBZMJLYENIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C=CC(=C2)OC)OC)C(=O)OC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the cycloheptyl ring, followed by the introduction of the dimethoxyphenyl group. The tetrahydropyrimidine core is then constructed through a series of condensation reactions. The final step involves the esterification of the carboxylate group .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate its potential biological activities, including its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Ester Group | Aryl Substituent | Molecular Formula | Molecular Weight (g/mol) | logP | Melting Point (°C) |
|---|---|---|---|---|---|---|
| Cycloheptyl 4-(2,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Cycloheptyl | 2,5-Dimethoxyphenyl | C₁₆H₂₀N₂O₅ | 320.34 | Data NA | Not reported |
| Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Methyl | 2,5-Dimethoxyphenyl | C₁₅H₁₈N₂O₅ | 306.31 | Data NA | Not reported |
| Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ethyl | 2-Chlorophenyl | C₁₅H₁₇ClN₂O₃ | 308.76 | Data NA | 215 |
| Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Propan-2-yl (isopropyl) | 2,3-Dimethoxyphenyl | C₁₈H₂₄N₂O₅ | 348.40 | 2.4059 | Not reported |
| Benzyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Benzyl | 2,3-Dichlorophenyl | C₂₀H₁₈Cl₂N₂O₃ | 405.27 | Data NA | 128–131 |
Notes:
Table 2: Thymidine Phosphorylase (TP) Inhibitory Activity
| Compound Name | TP Inhibition (IC₅₀, μM) | Antitumor Activity |
|---|---|---|
| This compound | Not tested | Not reported |
| Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | NC (No activity) | NC |
| Ethyl 4-(4-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Moderate inhibition | Moderate activity |
| Benzyl 4-(3-nitrophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Strong inhibition | High activity |
Notes:
- The target compound’s biological profile remains unexplored, but analogues with nitro or chlorine substituents show enhanced TP inhibition and antitumor effects .
- The 2,5-dimethoxyphenyl group in the methyl analogue (Table 1) correlates with inactivity, suggesting substituent position critically impacts efficacy .
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